molecular formula Br2H3N2P B14646665 Phosphorohydrazidous dibromide CAS No. 55125-30-9

Phosphorohydrazidous dibromide

Cat. No.: B14646665
CAS No.: 55125-30-9
M. Wt: 221.82 g/mol
InChI Key: ILTUJSDJKVGXMT-UHFFFAOYSA-N
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Description

Phosphorohydrazidous dibromide is a chemical compound that has garnered interest in various fields of scientific research due to its unique properties and potential applications. This compound is characterized by the presence of phosphorus, nitrogen, and bromine atoms, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorohydrazidous dibromide can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with hydrazine hydrate, followed by the addition of bromine. The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters. The use of automated systems ensures consistent quality and yield of the compound. Additionally, safety measures are implemented to handle the reactive intermediates and by-products generated during the synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Phosphorohydrazidous dibromide undergoes nucleophilic substitution at the bromine centers. The bromide ions act as leaving groups, enabling reactions with nucleophiles such as amines, thiols, and alcohols:

  • Thiolation : Reaction with aryl/alkyl thiols replaces bromine with sulfur-containing groups, forming phosphorohydrazidous thioethers .

  • Amination : Primary/secondary amines displace bromine to yield substituted hydrazidophosphoramidates .

Example Reaction:

 R 2P NHNH2 Br2+2RSH R 2P NHNH2 SR 2+2HBr\text{ R }_2\text{P NHNH}_2\text{ Br}_2+2\text{RSH}\rightarrow \text{ R }_2\text{P NHNH}_2\text{ SR }_2+2\text{HBr}\uparrow

Mechanism: Bromide departure is accelerated by polar solvents (e.g., CH3_3
CN) and catalytic tetrabutylammonium bromide (TBAB) .

Condensation with Carbonyl Compounds

The hydrazide moiety reacts with aldehydes/ketones to form hydrazones via nucleophilic attack at the carbonyl carbon :

 R 2P NHNH2 Br2+R CHO R 2P NHN CHR Br2+H2O\text{ R }_2\text{P NHNH}_2\text{ Br}_2+\text{R CHO}\rightarrow \text{ R }_2\text{P NHN CHR Br}_2+\text{H}_2\text{O}

Key Features :

  • Acidic conditions promote tautomerization to the enol form, enhancing electrophilicity.

  • Substituents on the carbonyl compound influence reaction rate and yield .

Redox Reactions

This compound participates in redox processes due to its labile bromine and hydrazide groups:

  • Reduction : Hydrazide acts as an internal reductant, converting P(V) to P(III) species in the presence of phosphine oxides .

  • Oxidation : Bromine substituents can oxidize hydrazide to diazenium intermediates under strong acidic conditions .

Table 1: Redox Reaction Outcomes

ReagentProductYield (%)Conditions
Ph3_3
P=O(R)2_2
P(NHN=NH)Br2_2
text
| 85 | RT, CH$$_3$$

CN |
| H2_2
SO4_4
| (R)2_2
P(O)(NH2_2
)Br2_2
| 72 | 60°C, 4h |

Cycloaddition and Coordination Chemistry

The hydrazide group enables cycloaddition with dienophiles (e.g., maleimides) to form six-membered heterocycles . Additionally, phosphorus’s 3d orbitals facilitate ligand exchange with transition metals like Pd or Cu :

 R 2P NHNH2 Br2+Pd PPh3 4Pd R 2P NHNH2 Br2 n\text{ R }_2\text{P NHNH}_2\text{ Br}_2+\text{Pd PPh}_3\text{ }_4\rightarrow \text{Pd R }_2\text{P NHNH}_2\text{ Br}_2\text{ }_n

Applications: These complexes catalyze cross-coupling reactions (e.g., Suzuki-Miyaura) .

Hydrolysis and Stability

Hydrolysis in aqueous media produces phosphorohydrazidous acid and HBr:

 R 2P NHNH2 Br2+2H2O R 2P NHNH2 OH 2+2HBr\text{ R }_2\text{P NHNH}_2\text{ Br}_2+2\text{H}_2\text{O}\rightarrow \text{ R }_2\text{P NHNH}_2\text{ OH }_2+2\text{HBr}

Stability Notes :

  • Stable under inert atmospheres but hydrolyzes rapidly in humid conditions .

  • Bromine substituents enhance electrophilicity, increasing susceptibility to nucleophilic attack .

Scientific Research Applications

Phosphorohydrazidous dibromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.

    Biology: The compound’s reactivity makes it useful in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.

    Industry: It finds applications in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism by which phosphorohydrazidous dibromide exerts its effects involves the interaction of its phosphorus and bromine atoms with target molecules. These interactions can lead to the formation of reactive intermediates, which then participate in further chemical transformations. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Phosphorohydrazidous dibromide can be compared with other similar compounds, such as:

    Dibromomethane: Both compounds contain bromine atoms, but this compound has additional phosphorus and nitrogen atoms, making it more versatile in chemical reactions.

    Triphenylphosphine dibromide: This compound also contains phosphorus and bromine, but its structure and reactivity differ significantly from this compound.

The uniqueness of this compound lies in its combination of phosphorus, nitrogen, and bromine atoms, which confer distinct reactivity and potential for diverse applications.

Conclusion

This compound is a compound of significant interest in various scientific fields due to its unique properties and versatile reactivity. Its preparation methods, chemical reactions, and applications in research and industry highlight its importance and potential for future developments.

Properties

CAS No.

55125-30-9

Molecular Formula

Br2H3N2P

Molecular Weight

221.82 g/mol

IUPAC Name

dibromophosphanylhydrazine

InChI

InChI=1S/Br2H3N2P/c1-5(2)4-3/h4H,3H2

InChI Key

ILTUJSDJKVGXMT-UHFFFAOYSA-N

Canonical SMILES

NNP(Br)Br

Origin of Product

United States

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